

Preliminary Toxicological Assessment of Rutin (as a surrogate for Antiarol Rutinoside)

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Compound of Interest

Compound Name: *Antiarol rutinoside*

Cat. No.: *B13833426*

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Disclaimer: No direct toxicological studies for a compound specifically named "**Antiarol rutinoside**" were found in the available literature. This assessment utilizes data for Rutin (quercetin-3-O-rutinoside), a widely studied and structurally related flavonoid glycoside, as a surrogate. The toxicological profile of Rutin is expected to provide a relevant preliminary understanding of the potential effects of a rutinoside of an Antiarol aglycone.

This technical guide provides a consolidated overview of the preliminary toxicological assessment of Rutin, focusing on its genotoxic, cytotoxic, and systemic effects. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Genotoxicity and Cytotoxicity of Rutin

Assay Type	Cell Line/Strain	Concentration/ Dose	Results	Reference
Genotoxicity				
Ames Test	Salmonella typhimurium TA97a, TA98, TA100, TA102, TA1535	Not specified	Potent revertant inducer; capable of producing frameshift mutations.[1][2]	[1][2]
In Vitro Micronucleus Test	TK6 cells	Not specified	Equivocal response, suggesting interaction at the chromosomal level.[1][2]	[1][2]
Comet Assay	Neuroblastoma (SH-SY5Y) cells	Not specified	Increased DNA damage observed.	
Cytotoxicity				
MTT Assay	Ovarian (OVCAR-3), Glioblastoma (U87MG), Colon (HT-29) cancer cell lines	Not specified	Showed cytotoxic activities against these cancer cell lines.	
MTT Assay	VERO and MDCK cells	250-750 µg/mL	Quercetin (the aglycone of Rutin) showed a decrease in viability.	[3]

Table 2: In Vivo Acute and Sub-chronic Toxicity of Flavonoids (including Rutin analogues)

Study Type	Animal Model	Doses Administered	Key Findings	Reference
Acute Oral Toxicity	Wistar rats	Up to 2000 mg/kg body weight	No deaths or noxious signs observed; LD50 > 2000 mg/kg.[3]	[3]
Sub-acute Toxicity (28 days)	Wistar female rats	2000 mg/kg/day	Varied effects depending on the specific flavonoid extract. Some showed mild liver injury.[4]	[4]
Sub-chronic Toxicity (90 days)	Rats	200, 400, 600 mg/kg bw	Dose-dependent effects on food intake and body weight. Increased liver enzymes at the highest dose.[5]	[5]

Table 3: Effects of Rutin on Liver and Kidney Function Markers

Organ	Animal Model	Toxin/Inducer	Rutin Treatment	Effect on Biochemical Markers	Reference
Liver	Rats	Carbon Tetrachloride (CCl ₄)	Not specified	Mitigated DNA fragmentation and oxidative damage. Decreased AST, ALT, ALP levels.[6]	[6]
BALB/c mice	Carbon Tetrachloride (CCl ₄)	Not specified	Attenuated inflammation via downregulation of NF-κB, TNF-α, and COX-2.[6]	[6]	
HepG2 cells, Zebrafish	Ethanol	Not specified	Showed a cytoprotective effect against ethanol-induced hepatotoxicity.[6]	[6]	
Kidney	Not specified	Not specified	Not specified	Phenolic compounds, including flavonoids, may exert renoprotective effects by counteracting oxidative stress and	[7]

inflammation.

[7]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The procedure, following OECD Guideline 471, involves the following steps:

- **Bacterial Strains:** Several strains of *Salmonella typhimurium* (e.g., TA97a, TA98, TA100, TA102, TA1535) and *Escherichia coli* (e.g., WP2uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize these essential amino acids and require them in the growth medium.[2][8]
- **Metabolic Activation:** The test compound is assessed with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This simulates mammalian metabolism.[8]
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance in a minimal medium lacking the required amino acid.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[8][9]

In Vitro Micronucleus Test

This assay, conducted according to OECD Guideline 487, detects genotoxic damage at the chromosomal level.

- **Cell Culture:** A suitable cell line, such as TK6, is cultured to a logarithmic growth phase.
- **Treatment:** The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 fraction), for a defined period.

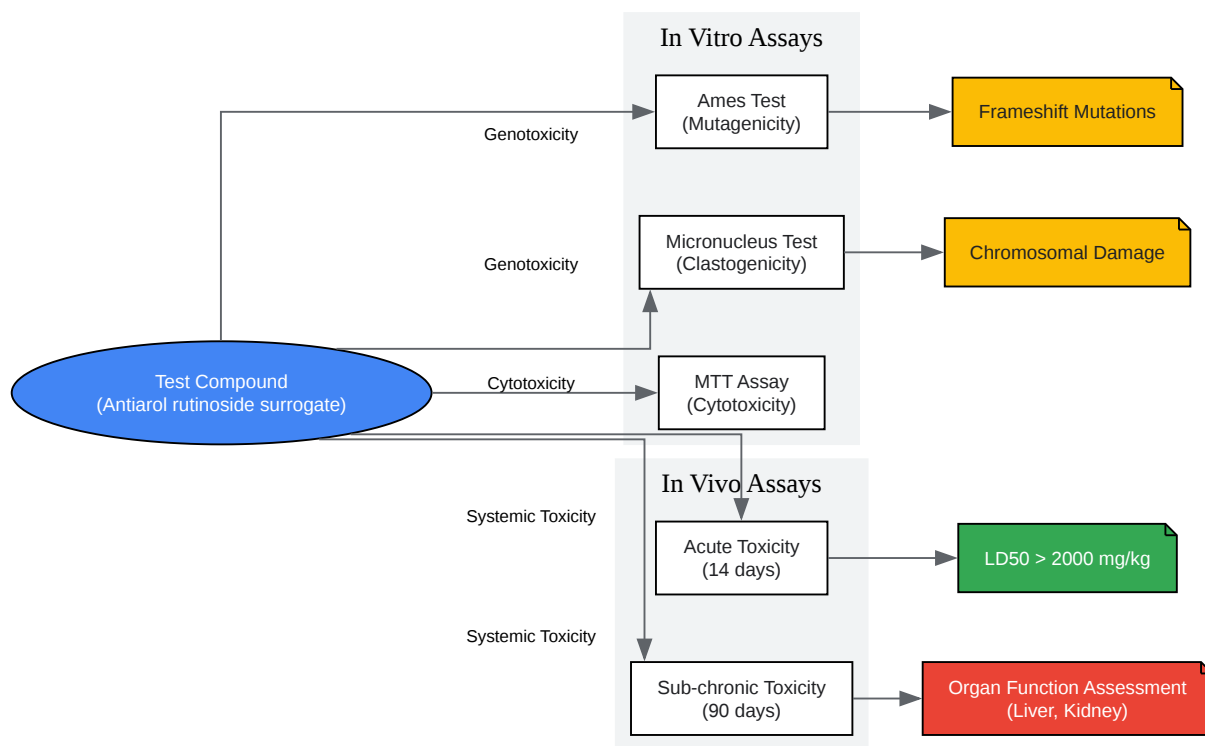
- **Cytokinesis Block:** Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Analysis:** The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

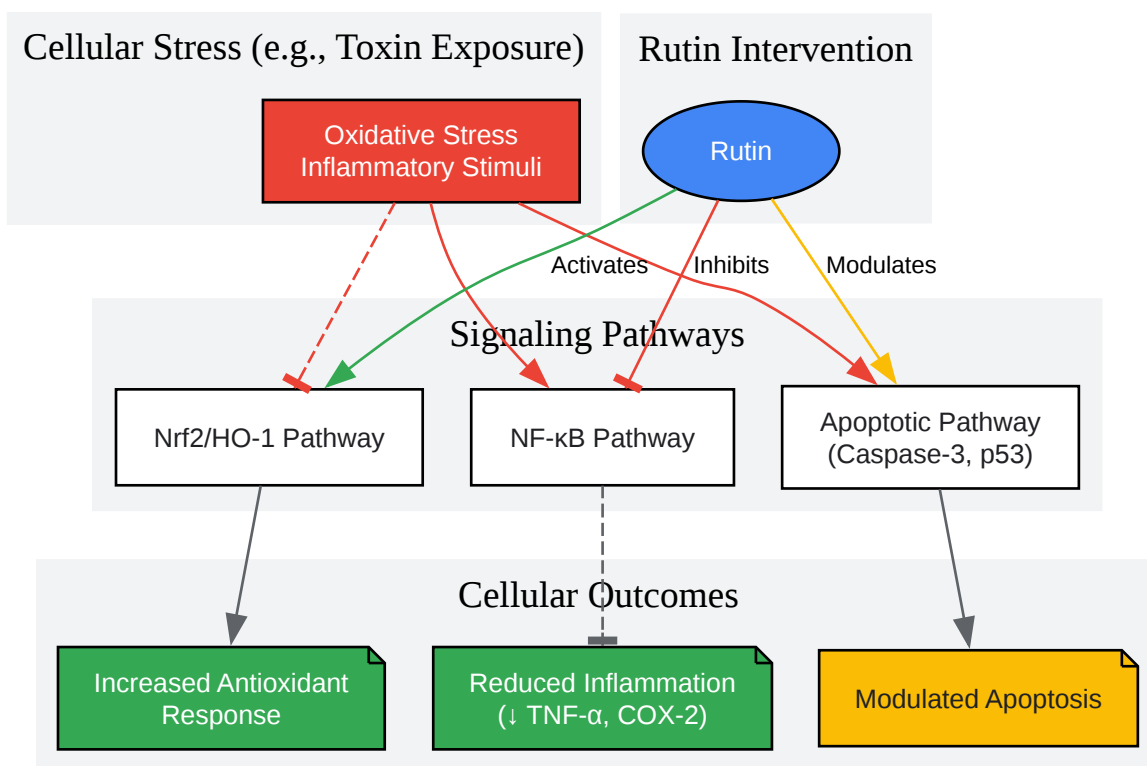
Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the short-term toxic effects of a single oral dose of a substance.^[3]^[4]

- **Animal Model:** Typically, rats or mice are used.
- **Dosing:** A single high dose (e.g., 2000 mg/kg body weight) is administered orally to a group of animals.
- **Observation:** The animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.^[10]
- **Necropsy:** At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.
- **LD50 Estimation:** The study allows for the estimation of the median lethal dose (LD50).

Mandatory Visualization





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